molecular formula C12H22O B12653123 (Z)-1-(3-Hexenyl)cyclohexan-1-ol CAS No. 93963-11-2

(Z)-1-(3-Hexenyl)cyclohexan-1-ol

Cat. No.: B12653123
CAS No.: 93963-11-2
M. Wt: 182.30 g/mol
InChI Key: SPUDXAQAHJIHFG-ARJAWSKDSA-N
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Description

(Z)-1-(3-Hexenyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hexenyl group and a hydroxyl group The (Z) configuration indicates the specific geometric arrangement of the hexenyl group, which is crucial for its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(3-Hexenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and (Z)-3-hexen-1-ol.

    Grignard Reaction: A Grignard reagent, such as (Z)-3-hexenylmagnesium bromide, is prepared by reacting (Z)-3-hexen-1-ol with magnesium in the presence of anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product, this compound.

    Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (Z)-1-(3-Hexenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.

Major Products:

    Oxidation: Cyclohexanone or (Z)-1-(3-Hexenyl)cyclohexanone.

    Reduction: (Z)-1-(3-Hexyl)cyclohexane.

    Substitution: (Z)-1-(3-Hexenyl)cyclohexyl chloride or (Z)-1-(3-Hexenyl)cyclohexylamine.

Scientific Research Applications

Chemistry: (Z)-1-(3-Hexenyl)cyclohexan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology: In biological research, this compound can be used to investigate the effects of specific geometric configurations on biological activity. It may serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it a valuable ingredient in perfumery.

Mechanism of Action

The mechanism of action of (Z)-1-(3-Hexenyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hexenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    (E)-1-(3-Hexenyl)cyclohexan-1-ol: The (E) isomer has a different geometric configuration, leading to distinct chemical and biological properties.

    1-(3-Hexyl)cyclohexan-1-ol: Lacks the double bond in the hexenyl group, resulting in different reactivity and applications.

    Cyclohexanol: A simpler compound with only a hydroxyl group, used as a basic building block in organic synthesis.

Uniqueness: (Z)-1-(3-Hexenyl)cyclohexan-1-ol is unique due to its specific (Z) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and sensory characteristics, making it valuable for specialized applications.

Properties

CAS No.

93963-11-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-[(Z)-hex-3-enyl]cyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h3-4,13H,2,5-11H2,1H3/b4-3-

InChI Key

SPUDXAQAHJIHFG-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCC1(CCCCC1)O

Canonical SMILES

CCC=CCCC1(CCCCC1)O

Origin of Product

United States

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